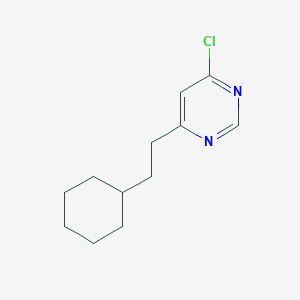
4-Chloro-6-(2-cyclohexylethyl)pyrimidine
Descripción general
Descripción
4-Chloro-6-(2-cyclohexylethyl)pyrimidine is a useful research compound. Its molecular formula is C12H17ClN2 and its molecular weight is 224.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Chloro-6-(2-cyclohexylethyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a chloro substituent and a cyclohexylethyl side chain, providing it with distinct pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyrimidine ring with a chlorine atom at the 4-position and a cyclohexylethyl group at the 6-position.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial for cellular processes. For instance, it may interfere with kinases involved in cell signaling pathways.
- Receptor Binding : Research indicates that this compound can bind to certain receptors, modulating their activity and influencing downstream signaling pathways.
- Cell Cycle Regulation : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent.
Anticancer Activity
Recent studies have demonstrated the anticancer properties of this compound:
- Cell Line Studies : In vitro assays using various cancer cell lines have shown that this compound can inhibit cell proliferation, with IC50 values indicating effective cytotoxicity. For example, in MCF-7 breast cancer cells, the IC50 was found to be approximately 25 μM.
- Animal Models : In vivo studies using tumor-bearing mice revealed that administration of this compound significantly reduced tumor growth compared to control groups, highlighting its therapeutic potential against cancer.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition of Pathogens : Tests against common bacterial strains demonstrated that this compound exhibits inhibitory effects, particularly against Gram-positive bacteria such as Staphylococcus aureus, with an MIC of 0.05 mg/mL.
Research Applications
The biological activities of this compound suggest several research applications:
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Investigated for potential use in developing new anticancer and antimicrobial agents. |
| Pharmacology | Studied for its effects on enzyme inhibition and receptor modulation. |
| Chemical Biology | Used as a tool compound to explore biological pathways and mechanisms. |
Case Studies
Several case studies have highlighted the effectiveness of this compound in various contexts:
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry assessed the compound's effects on different cancer cell lines, demonstrating significant apoptosis induction and cell cycle arrest.
- Antimicrobial Efficacy : Research conducted at a university laboratory showed promising results against resistant bacterial strains, suggesting a potential role in treating infections where traditional antibiotics fail.
Propiedades
IUPAC Name |
4-chloro-6-(2-cyclohexylethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c13-12-8-11(14-9-15-12)7-6-10-4-2-1-3-5-10/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKXAUGGYSZTCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















